Cas no 787557-43-1 (2-[(2-Furanylmethyl)amino]-2-oxoethyl 4-formylbenzoate)
![2-[(2-Furanylmethyl)amino]-2-oxoethyl 4-formylbenzoate structure](https://it.kuujia.com/scimg/cas/787557-43-1x500.png)
787557-43-1 structure
Nome del prodotto:2-[(2-Furanylmethyl)amino]-2-oxoethyl 4-formylbenzoate
2-[(2-Furanylmethyl)amino]-2-oxoethyl 4-formylbenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- SR-01000058354-1
- EN300-1186811
- 787557-43-1
- MLS002245558
- SR-01000058354
- SMR001309207
- STL186420
- Z18297658
- CHEMBL1881170
- {[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate
- AB00728318-01
- HMS3084G15
- [2-(furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate
- 2-[(furan-2-ylmethyl)amino]-2-oxoethyl 4-formylbenzoate
- AKOS025264761
- 2-[(2-Furanylmethyl)amino]-2-oxoethyl 4-formylbenzoate
-
- Inchi: 1S/C15H13NO5/c17-9-11-3-5-12(6-4-11)15(19)21-10-14(18)16-8-13-2-1-7-20-13/h1-7,9H,8,10H2,(H,16,18)
- Chiave InChI: DELPLTZHIGRHMW-UHFFFAOYSA-N
- Sorrisi: C(OCC(NCC1=CC=CO1)=O)(=O)C1=CC=C(C=O)C=C1
Proprietà calcolate
- Massa esatta: 287.07937252g/mol
- Massa monoisotopica: 287.07937252g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 376
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 85.6Ų
Proprietà sperimentali
- Densità: 1.297±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 553.0±50.0 °C(Predicted)
- pka: 12.86±0.46(Predicted)
2-[(2-Furanylmethyl)amino]-2-oxoethyl 4-formylbenzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1186811-0.05g |
787557-43-1 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
Enamine | EN300-1186811-50mg |
787557-43-1 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
2-[(2-Furanylmethyl)amino]-2-oxoethyl 4-formylbenzoate Letteratura correlata
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
787557-43-1 (2-[(2-Furanylmethyl)amino]-2-oxoethyl 4-formylbenzoate) Prodotti correlati
- 1643574-97-3(Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-2-thiazolyl-)
- 87378-88-9(2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline)
- 476477-15-3(4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxamide)
- 86307-44-0(Impurity C of Calcitriol)
- 2172508-10-8(benzyl 2-2-(chlorosulfonyl)ethylmorpholine-4-carboxylate)
- 898373-28-9(3-(2-chloro-6-fluorobenzamido)-1-benzofuran-2-carboxamide)
- 2173637-76-6((2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride)
- 681273-40-5(1-benzyl-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indole)
- 1973375-72-2(C34H18F16IrN4P)
- 1523183-96-1(1-(2-methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-ol)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
